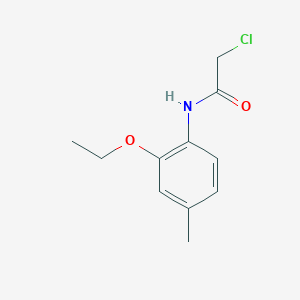
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that belongs to the family of amides. It is also known by its chemical name 'acetamide, 2-chloro-N-(2-ethoxy-4-methylphenyl)-'. This compound has been studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth of bacteria and fungi by disrupting their cell walls. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and physiological effects:
Studies have shown that 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has a low toxicity profile and does not cause any significant adverse effects on the body. It has been found to have a good pharmacokinetic profile and is easily absorbed by the body. It has also been found to have good bioavailability and is rapidly metabolized by the liver.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide in lab experiments include its low toxicity profile, good pharmacokinetic profile, and unique properties such as antibacterial, antifungal, and anticancer activity. However, its limitations include its limited solubility in water and its potential to interact with other chemicals in the lab.
Orientations Futures
There are several future directions for the study of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide. These include:
1. Further studies on its mechanism of action to better understand how it works.
2. Development of new antibiotics and antifungal agents based on its unique properties.
3. Development of new anticancer drugs based on its ability to induce cell cycle arrest and apoptosis.
4. Study of its potential use in the treatment of other diseases.
5. Development of new methods for synthesizing 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide with higher yields and purity.
Conclusion:
In conclusion, 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. It has unique properties such as antibacterial, antifungal, and anticancer activity, making it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and to develop new drugs based on its properties.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide involves the reaction between 2-ethoxy-4-methylaniline and chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield.
Applications De Recherche Scientifique
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide has been studied for its potential use in scientific research due to its unique properties. It has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics and antifungal agents. It has also been studied for its potential use in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-10-6-8(2)4-5-9(10)13-11(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBXFYDOSHFUIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethoxy-4-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![4-[[methyl-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]amino]methyl]benzoic acid](/img/structure/B7575919.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
![3-[(6-Methoxypyridine-3-carbonyl)-methylamino]propanoic acid](/img/structure/B7575993.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)